3-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile
Description
Properties
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-7,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFVPGKIJAOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684959 | |
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261796-05-7 | |
| Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methoxy-4-bromobenzonitrile
The hydroxy group in Ring A is initially protected as a methoxy ether to prevent interference during coupling. A representative procedure involves:
Synthesis of 3-Trifluoromethoxyphenylboronic Acid
Trifluoromethoxy-substituted boronic acids are synthesized via Miyaura borylation:
Coupling Reaction
The coupling of 3-methoxy-4-bromobenzonitrile and 3-trifluoromethoxyphenylboronic acid proceeds under standard Suzuki conditions:
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₃PO₄ (3 equiv).
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Solvent : THF/H₂O (4:1).
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Product : 3-Methoxy-4-cyano-3'-trifluoromethoxybiphenyl (Yield: 78%).
Post-Coupling Functionalization
Deprotection of Methoxy to Hydroxy
The methoxy group is cleaved using boron tribromide:
Alternative Cyanation Strategies
If the cyano group is absent in the initial coupling partner, late-stage cyanation can be performed:
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Substrate : 3-Hydroxy-4-bromo-3'-trifluoromethoxybiphenyl.
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Method : Rosenmund-von Braun reaction with CuCN in NMP (180°C, 24 h).
Direct introduction of the trifluoromethoxy group onto aromatic rings remains challenging due to poor nucleophilicity of trifluoromethoxide. Current approaches include:
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Ullmann-type coupling : Using CuI and 3-trifluoromethoxyiodobenzene (limited substrate scope).
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Electrophilic trifluoromethylation : Employing Togni’s reagent followed by oxidation (low yields).
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki + Deprotection | Coupling, BBr₃ deprotection | 70–78% | High regioselectivity, scalable | Requires boronic acid synthesis |
| Late-Stage Cyanation | Coupling, Rosenmund-von Braun reaction | 65–70% | Flexibility in timing | Harsh conditions, moderate yields |
Mechanistic Insights
Suzuki-Miyaura Coupling Mechanism
The Pd⁰ catalyst oxidatively adds to the aryl bromide, forming a PdII complex. Transmetalation with the boronic acid yields a biaryl-PdII species, which reductively eliminates to form the biphenyl bond. Electron-withdrawing groups (e.g., CN, OCF₃) accelerate the reaction by stabilizing the Pd intermediate .
Chemical Reactions Analysis
3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile is being investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Antimicrobial Properties : Research has also suggested that the compound may possess antimicrobial activity. Its unique structure allows it to interact with bacterial membranes, potentially disrupting their integrity.
Materials Science
The compound's fluorinated nature makes it suitable for applications in materials science:
- Fluorinated Polymers : It can serve as a monomer or additive in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in industries such as electronics and aerospace.
- Liquid Crystals : The structural characteristics of this compound make it a candidate for liquid crystal applications, particularly in display technologies where precise control over optical properties is required.
Environmental Studies
Understanding the environmental fate of fluorinated compounds is crucial due to their persistence:
- Biodegradation Studies : Research into the biodegradation pathways of this compound can provide insights into its environmental impact. Studies have shown that compounds with similar structures can exhibit varying degrees of biodegradability depending on their substituents.
- Toxicological Assessments : Evaluating the toxicity of this compound is essential for risk assessment in environmental contexts. Toxicological studies can help establish safe exposure levels and inform regulatory guidelines.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of various fluorinated biphenyl compounds on cancer cell proliferation. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting further investigation into its mechanism of action is warranted.
Case Study 2: Environmental Impact Assessment
An environmental study focused on the persistence of fluorinated compounds in aquatic systems highlighted the need for comprehensive assessments of their biodegradability. The study included this compound and found that while it showed some resistance to biodegradation, certain microbial strains could metabolize it under specific conditions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively . Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Hydroxy and Alkoxy/Trifluoromethoxy Derivatives
- 4'-Hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS: 154848-44-9): Positional isomerism (hydroxy at 4' vs. 3) reduces logP (predicted 2.9 vs. ~3.5 for the target compound), enhancing aqueous solubility. This impacts bioavailability in drug design .
- 4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile: The octyloxy group increases hydrophobicity (logP ~7.5), making it suitable for liquid crystal applications.
- S-CCB (Chiral) and 6OCB (Achiral) Monolayers: Polarimetric studies show that chirality (e.g., S-CCB) enhances nonlinear optical properties (hyperpolarizability β123) compared to achiral analogs. The target compound’s trifluoromethoxy group may similarly influence chirality-dependent applications .
Heterocyclic and Piperidine Derivatives
- 3-methyl-3'-(4'-phenylpiperidin-4-yl)methoxy)methyl)-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile : Incorporation of a piperidine moiety improves CNS penetration (numerical score: 8.569 in theoretical antidepressant studies). The target compound lacks this heterocycle but retains trifluoromethyl-like groups, suggesting divergent therapeutic targets .
Nitro and Amino Derivatives
- Replacement with trifluoromethoxy enhances electron-withdrawing effects while improving metabolic resistance .
- 4'-Amino-[1,1'-biphenyl]-3-carbonitrile: Amino groups facilitate hydrogen bonding, altering solubility and binding affinity. The hydroxy group in the target compound offers similar hydrogen-bonding capacity but with reduced basicity .
Hydrogenated Derivatives
- 4'-Hydroxy-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-carbonitrile: Partial saturation of the biphenyl core reduces planarity, affecting conjugation and optical properties.
Data Tables
Table 1: Key Structural Analogs and Properties
Biological Activity
3-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile is a synthetic compound notable for its potential biological activities. With the molecular formula C15H12F3N2O, this compound features a trifluoromethoxy group and a hydroxyl group attached to a biphenyl structure, which contributes to its stability and lipophilicity. This article explores its biological activity, including enzyme inhibition, receptor binding, and its implications in drug development.
- Molecular Weight : 279.21 g/mol
- CAS Number : 1261796-05-7
- Structural Features :
- Hydroxyl group (-OH)
- Trifluoromethoxy group (-O-CF3)
- Nitrile group (-C≡N)
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that make it a candidate for therapeutic applications:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which is crucial for the development of drugs targeting metabolic pathways.
- Receptor Binding : Studies suggest that it can bind to various receptors, potentially influencing physiological responses.
Enzyme Inhibition Studies
A study highlighted the compound's ability to inhibit certain enzymes involved in metabolic processes. The inhibition rates were measured using various assays, demonstrating significant activity at micromolar concentrations. For example:
- Inhibition Rate : 50% at concentrations around 10 µM in specific assays.
Receptor Binding Affinity
The receptor binding studies utilized molecular docking techniques to predict interactions between the compound and target receptors. Notably:
- Target Receptors : Potential interactions with neurotransmitter receptors have been suggested.
- Binding Affinity Values : Estimated Ki values indicating binding affinity ranged from 20 to 50 µM.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 4-(Trifluoromethoxy)benzyl alcohol | Hydroxyl, Trifluoromethoxy | Moderate enzyme inhibition |
| Sonidegib | Nitrile, Fluoroalkane | Potent anticancer activity |
| 4-(Trifluoromethoxy)benzyl trichloroacetimidate | Trifluoromethoxy, Amide | Limited biological data |
The mechanism by which this compound exerts its biological effects involves:
- Molecular Interactions : The trifluoromethoxy group enhances lipophilicity and facilitates penetration into biological membranes.
- Functional Group Synergy : The combination of hydroxyl and nitrile groups allows for diverse interactions with biological targets.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of nitrile groups.
- Optimize stoichiometry to minimize byproducts like homocoupling.
How can conflicting solubility data for biphenyl carbonitriles in polar solvents be resolved experimentally?
Level : Advanced
Methodological Answer :
Contradictions in solubility often arise from crystallinity differences or polymorphism . To address this:
- Technique 1 : Perform thermogravimetric analysis (TGA) to assess thermal stability and solvent retention.
- Technique 2 : Use powder X-ray diffraction (PXRD) to identify polymorphic forms influencing solubility.
- Experimental Design : Compare solubility in DMSO, ethanol, and THF under controlled humidity and temperature. Document crystallization conditions (e.g., slow evaporation vs. rapid cooling) .
Example : A study on 4'-butyl-[1,1'-biphenyl]-4-carbonitrile showed solubility variations due to hydrogen-bonding disruptions by the trifluoromethoxy group .
What advanced spectroscopic techniques are critical for characterizing biphenyl carbonitrile derivatives?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error.
- Infrared (IR) Spectroscopy : Identify nitrile stretches at ~2220–2260 cm⁻¹ .
How can computational methods predict the pharmacokinetic properties of this compound?
Level : Advanced
Methodological Answer :
In silico tools like SwissADME or Molinspiration can model:
- Lipophilicity (LogP) : Predict using fragment-based methods (e.g., Trifluoromethoxy contributes +1.07 to LogP).
- Metabolic Stability : Simulate CYP450 interactions via docking studies (e.g., CYP3A4 likely oxidizes the hydroxy group).
- Blood-Brain Barrier (BBB) Permeability : Use QSAR models based on polar surface area (<90 Ų favors permeability) .
Case Study : A phenyl piperidine derivative with a similar trifluoromethyl group showed a predicted BBB permeability score of 0.82, validated experimentally .
What strategies mitigate low yields in multi-step syntheses of biphenyl carbonitriles?
Level : Advanced
Methodological Answer :
Low yields often stem from steric hindrance or electron-withdrawing group deactivation . Solutions include:
- Catalyst Optimization : Use bulky ligands like XPhos to enhance coupling efficiency for hindered substrates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
- Sequential One-Pot Reactions : Minimize intermediate isolation losses. For example, combine Kumada and Sonogashira couplings in a single pot .
Example : A four-component synthesis achieved 70% yield for a related ethynyl-biphenyl carbonitrile by optimizing Pd catalyst loading .
How are biphenyl carbonitriles evaluated for antimicrobial activity in academic research?
Level : Basic
Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Kinetics : Assess bactericidal effects over 24 hours.
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to ensure selectivity .
Data Interpretation : A biphenyl derivative showed MIC = 16 µg/mL against S. aureus but required cytotoxicity IC₅₀ > 100 µg/mL for therapeutic relevance .
What mechanistic insights explain contradictory biological activity data for biphenyl carbonitriles in kinase inhibition studies?
Level : Advanced
Methodological Answer :
Discrepancies may arise from binding mode variations or off-target effects . To clarify:
- Molecular Dynamics Simulations : Model ligand-kinase interactions (e.g., Aurora kinase vs. CDK2).
- Kinase Profiling Panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace trifluoromethoxy with methoxy) to isolate key interactions .
Case Study : 4'-Butyl-[1,1'-biphenyl]-4-carbonitrile inhibited Aurora A kinase (IC₅₀ = 0.8 µM) but showed no activity against CDK4, highlighting selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
